

SID 26681509 CAS number 958772-66-2

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Compound of Interest

Compound Name: SID 26681509

Cat. No.: B10754729

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An In-Depth Technical Guide to **SID 26681509** (CAS 958772-66-2): A Potent, Reversible Cathepsin L Inhibitor

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the small molecule inhibitor **SID 26681509**. This guide details its biochemical properties, mechanism of action, experimental protocols, and its effects on biological pathways, with all quantitative data summarized for clarity.

Introduction

SID 26681509, also identified by CAS number 958772-66-2, is a potent, reversible, and selective inhibitor of human cathepsin L.[1][2][3] Cathepsin L is a lysosomal cysteine protease that plays a crucial role in various physiological processes, including protein degradation.[3] Its overexpression and aberrant activity have been implicated in a number of disease states, making it a significant target for therapeutic development.[3][4] **SID 26681509** was identified from a screen of the National Institutes of Health Molecular Libraries Small Molecule Repository and has been characterized as a slow-binding, competitive inhibitor.[5] This thiocarbazate compound has demonstrated activity against parasitic organisms and has been evaluated for its anti-inflammatory effects.[1][6]

Physicochemical Properties

The fundamental properties of **SID 26681509** are summarized below.

Property	Value	Reference
CAS Number	958772-66-2	[2][3]
Molecular Formula	C ₂₇ H ₃₃ N ₅ O ₅ S	[2][3]
Molecular Weight	539.65 g/mol	[2][7]
Appearance	White to off-white solid	[1]
Purity	≥97% (HPLC)	[2][7]
Alternate Name	N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide	[8]

Biological Activity and Quantitative Data

SID 26681509 exhibits a distinct inhibitory profile, characterized by its high potency against human cathepsin L and selectivity over other proteases.

Inhibitory Activity against Cathepsins

The inhibitory concentration (IC₅₀) of **SID 26681509** against human cathepsin L is time-dependent, a hallmark of its slow-binding nature.[3][9] Potency increases significantly with pre-incubation of the inhibitor with the enzyme before the addition of the substrate.[3][9]

Target Enzyme	Pre-incubation Time	IC ₅₀ Value	Reference
Human Cathepsin L	None	56 nM	[1] [2] [3]
1 hour	7.5 ± 1.0 nM	[9]	
2 hours	4.2 ± 0.6 nM	[9]	
4 hours	1.0 ± 0.5 nM	[1] [9]	
Papain	1 hour	618 nM	[1] [6]
Cathepsin B	1 hour	> 1 µM	[1] [6]
Cathepsin K	1 hour	> 1 µM	[1] [6]
Cathepsin S	1 hour	> 1 µM	[1] [6]
Cathepsin V	1 hour	0.5 µM (500 nM)	[1] [6]
Cathepsin G	Not specified	No inhibitory activity	[1] [2]

Kinetic Parameters

Transient kinetic analysis has defined the specific rate constants for the interaction of **SID 26681509** with cathepsin L, confirming a slow-binding and slowly reversible competitive inhibition mechanism.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Parameter	Value	Reference
Association Rate Constant (k _{on})	24,000 M ⁻¹ s ⁻¹	[1] [5] [6]
Dissociation Rate Constant (k _{off})	2.2 x 10 ⁻⁵ s ⁻¹	[1] [5] [6]
Inhibition Constant (K _i)	0.89 nM	[1] [5] [6]

Antiparasitic and Anti-inflammatory Activity

SID 26681509 has shown efficacy in inhibiting the propagation of parasitic organisms and demonstrates anti-inflammatory properties.

Activity Type	Target/Model	IC ₅₀ / Effect	Reference
Antimalarial	Plasmodium falciparum	15.4 μ M	[1][3]
Antileishmanial	Leishmania major promastigotes	12.5 μ M	[1][3]
Anti-inflammatory	HMGB1-induced TNF- α production	Dose-dependent blockade (1-30 μ M)	[1][6]

Toxicity and Solubility

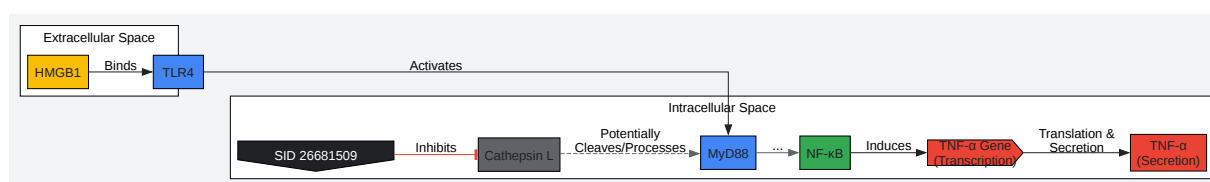
The compound has been evaluated for toxicity in various models and its solubility has been determined in common laboratory solvents.

Assay	Concentration	Result	Reference
Cytotoxicity	100 μ M	Non-toxic to human aortic endothelial cells	[3][9]
In Vivo Toxicity	100 μ M	Lack of toxicity in a live zebrafish assay	[3][9]
Solubility in DMSO	-	\geq 26.98 mg/mL (50 mM)	[2][3]
Solubility in Ethanol	-	5.4 mg/mL (10 mM)	[2]

Mechanism of Action and Signaling Pathways

SID 26681509 functions as a slow-binding, competitive, and reversible inhibitor of cathepsin L. [1][5] Its mechanism involves a time-dependent increase in potency, suggesting a conformational change in the enzyme-inhibitor complex.[3][9]

One of the key pathways influenced by cathepsin L activity involves the inflammatory response mediated by High-Mobility Group Box 1 (HMGB1). HMGB1, when released from cells, can act as a damage-associated molecular pattern (DAMP) and trigger inflammation through receptors like Toll-like receptor 4 (TLR4). Cathepsin V (a close homolog of Cathepsin L) has been implicated in processing components of the TLR4/MyD88 signaling pathway.[6] By inhibiting cathepsins, **SID 26681509** can block HMGB1-induced production of the pro-inflammatory cytokine TNF- α . [1][6]



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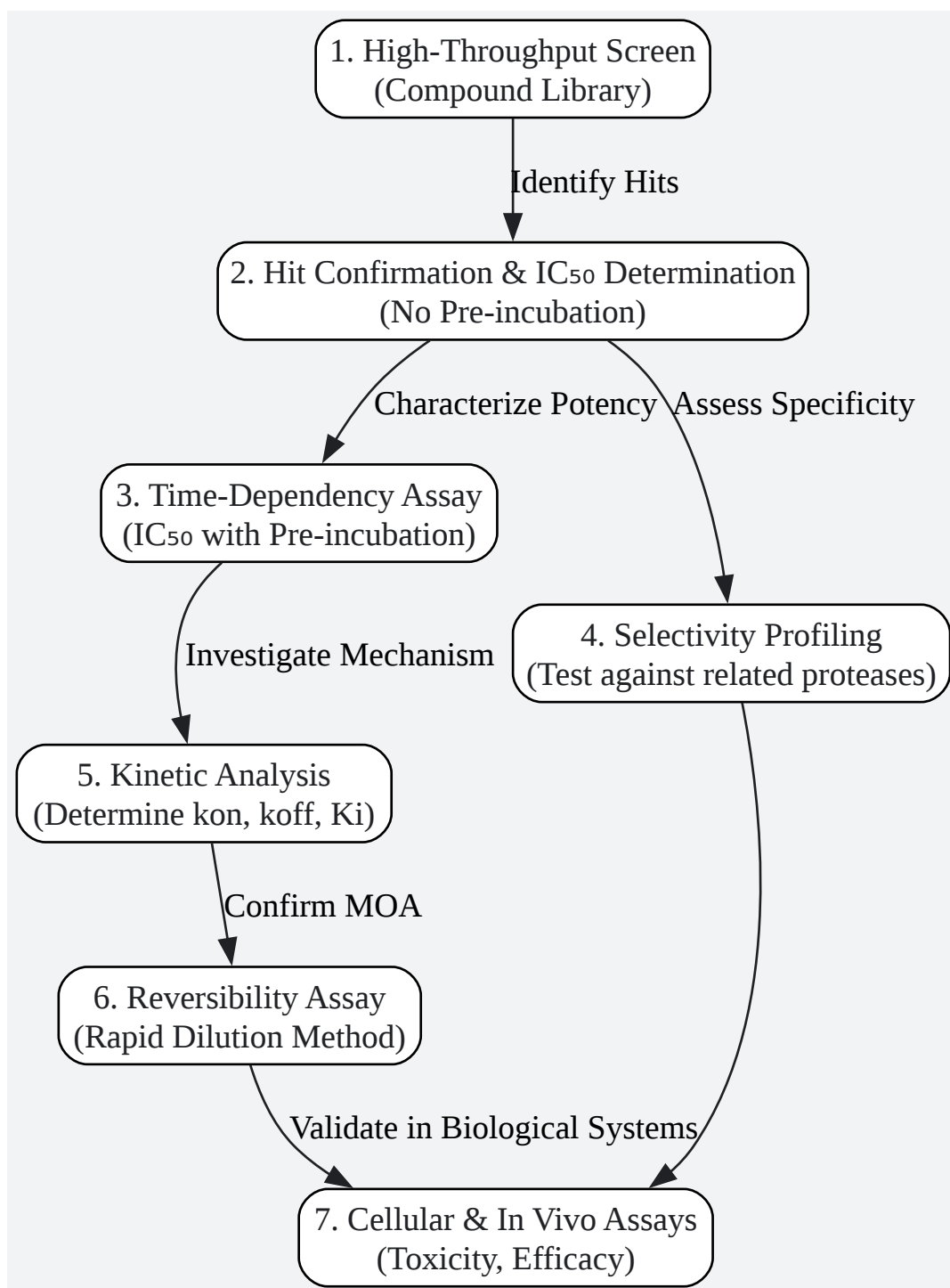
Caption: Inhibition of Cathepsin L by **SID 26681509** can disrupt the HMGB1-TLR4 signaling cascade, leading to reduced TNF- α production.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings.

General Workflow for Inhibitor Characterization

The evaluation of a novel enzyme inhibitor like **SID 26681509** typically follows a multi-step process from initial screening to detailed kinetic analysis.



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